N,N'-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide
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Overview
Description
N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide is a chemical compound with the molecular formula C17H13ClN2O4 and a molecular weight of 344.7491 g/mol This compound is characterized by the presence of a 4-chlorophenyl group and two furan-2-carboxamide groups
Preparation Methods
The synthesis of N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain intermediates . These intermediates are then converted into the final product through amidation reactions. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .
Comparison with Similar Compounds
N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide can be compared with other similar compounds, such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-carboxamides: These compounds share a similar structural motif and exhibit comparable biological activities.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides: These compounds also contain a 4-chlorophenyl group and are studied for their antiviral properties. The uniqueness of N,N’-[(4-chlorophenyl)methanediyl]difuran-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13ClN2O4 |
---|---|
Molecular Weight |
344.7 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-(furan-2-carbonylamino)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4/c18-12-7-5-11(6-8-12)15(19-16(21)13-3-1-9-23-13)20-17(22)14-4-2-10-24-14/h1-10,15H,(H,19,21)(H,20,22) |
InChI Key |
JGHOEPGSPFHQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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